N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom at the 6th position, a methanesulfonyl group, and a piperidine carboxamide moiety. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The benzothiazole ring is then chlorinated at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Introduction of the Methanesulfonyl Group: The chlorinated benzothiazole is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Formation of the Piperidine Carboxamide: The final step involves the reaction of the methanesulfonyl-substituted benzothiazole with piperidine-4-carboxylic acid or its derivative under appropriate coupling conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptors involved in various biological pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a piperidine carboxamide.
N-(6-chloro-1,3-benzothiazol-2-yl)hydrazine carboxamide: Contains a hydrazine carboxamide moiety.
N-(6-chloro-1,3-benzothiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine: Features an oxadiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanesulfonyl and piperidine carboxamide groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S2/c1-23(20,21)18-6-4-9(5-7-18)13(19)17-14-16-11-3-2-10(15)8-12(11)22-14/h2-3,8-9H,4-7H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDKJFLABLHCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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